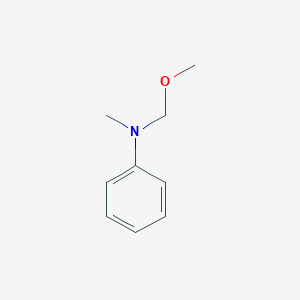
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine is a chemical compound primarily used in synthetic organic chemistry. It is known for its role as a reagent in the synthesis of phosphorodiamidate-based compounds. The compound contains two 2-chloroethyl groups attached to a phosphorodiamidic acid, which can participate in nucleophilic substitution reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine typically involves the reaction of 2-chloroethylamine with phosphorodiamidic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the product. The production process is designed to minimize waste and optimize resource utilization .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various phosphorodiamidate derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of phosphorodiamidate-based compounds.
Biology: Studied for its potential effects on cellular processes and DNA interactions.
Medicine: Investigated for its cytotoxic properties and potential use in cancer treatment.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The compound’s structure allows it to participate in nucleophilic substitution reactions, which can result in the modification of biological molecules such as DNA. This mechanism is particularly relevant in its potential use as a cytotoxic agent in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoramide Mustard: Another compound with similar cytotoxic properties and used in cancer research.
Cyclophosphamide: A well-known chemotherapeutic agent that shares structural similarities with N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable reagent in synthetic organic chemistry and a potential candidate for cancer treatment .
Eigenschaften
CAS-Nummer |
18229-00-0 |
|---|---|
Molekularformel |
C12H27Cl2N2O3P |
Molekulargewicht |
349.23 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine |
InChI |
InChI=1S/C6H14Cl2NO3P.C6H13N/c1-2-12-13(10,11)9(5-3-7)6-4-8;7-6-4-2-1-3-5-6/h2-6H2,1H3,(H,10,11);6H,1-5,7H2 |
InChI-Schlüssel |
BFURJFJSIFGGCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N(CCCl)CCCl)O.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


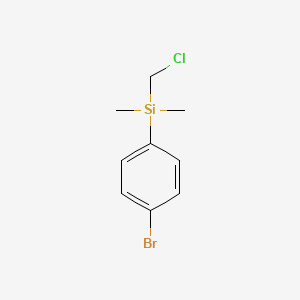
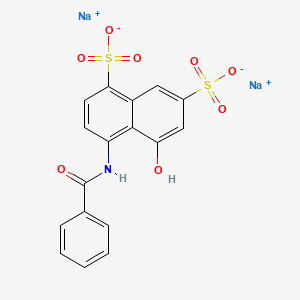
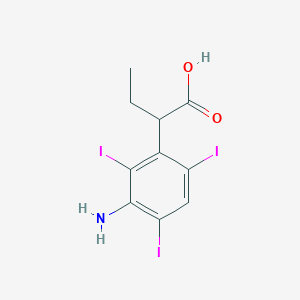
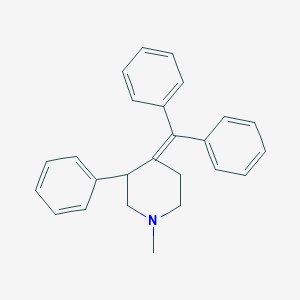
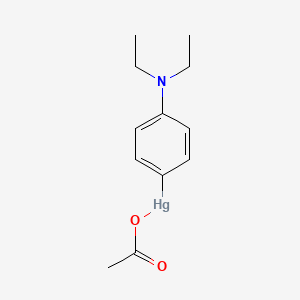
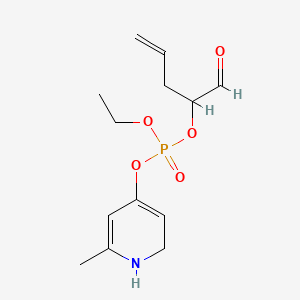
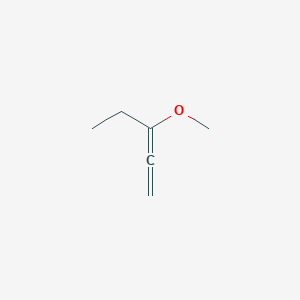

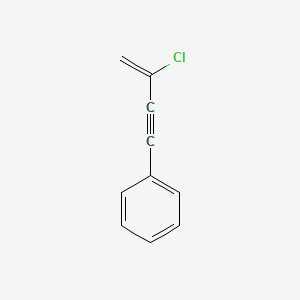

![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
